N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzo[g][1,3]benzothiazol-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)23-21-22-18-13-12-15-7-4-5-10-17(15)20(18)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFLNYGOQCUSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminonaphthalene-1-thiol with α-Haloketones
A common route to the naphthothiazole core involves reacting 2-aminonaphthalene-1-thiol with α-chloroketones. For example, treatment with chloroacetone in ethanol under reflux forms the thiazoline intermediate, which is oxidized to the aromatic thiazole using m-CPBA (meta-chloroperbenzoic acid).
Reaction Conditions :
Radical-Mediated Thiazole Cyclization
Recent advances employ radical intermediates for thiazole formation. Using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxygen scavenger, naphthol derivatives react with thioureas to generate naphthothiazoles via single-electron transfer mechanisms.
Example Protocol :
- Substrates : 1-Naphthol, thiourea
- Reagents : TEMPO (2.0 equiv), Cu(OAc)₂ (10 mol%)
- Conditions : DMF, 110°C, 12 h
- Yield : 65%
Preparation of 4-(Phenylsulfonyl)butanoyl Chloride
Sulfonylation of Butenolide
4-(Phenylsulfonyl)butanamide is synthesized via sulfonylation of γ-butyrolactone followed by hydrolysis:
- Sulfonylation : γ-Butyrolactone reacts with benzenesulfonyl chloride in the presence of NaH (2.5 equiv) in THF at 0°C to form 4-(phenylsulfonyl)butyrolactone.
- Hydrolysis : The lactone is hydrolyzed to 4-(phenylsulfonyl)butanoic acid using NaOH (2.0 M) at 80°C for 6 h.
- Activation : The acid is converted to the acyl chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane.
Key Data :
Amide Coupling to Form the Final Product
Schotten-Baumann Reaction
The naphthothiazol-2-amine is treated with 4-(phenylsulfonyl)butanoyl chloride in a biphasic system (water/dichloromethane) with NaHCO₃ as a base.
Optimized Conditions :
Carbodiimide-Mediated Coupling
For moisture-sensitive substrates, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used in anhydrous DMF:
Protocol :
- Reagents : EDCl (1.2 equiv), HOBt (1.5 equiv)
- Solvent : DMF
- Temperature : 25°C
- Reaction Time : 12 h
- Yield : 82%
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Byproduct Formation During Sulfonylation
Over-sulfonylation of the butanamide chain is mitigated by:
Purification of the Naphthothiazole Core
Column chromatography (SiO₂, ethyl acetate/hexane 1:4) achieves >95% purity. Recrystallization from ethanol/water (7:3) improves crystalline form.
Chemical Reactions Analysis
Acylation and Amide Hydrolysis
-
Acetylation : The amide group may undergo acetylation with acetic anhydride, forming N-acetylated derivatives (e.g., analogous to compound 93 in ).
This reaction is solvent-free and typically monitored by FTIR (amide carbonyl shifts from ~1650 cm⁻¹ to ~1680 cm⁻¹) .
-
Hydrolysis : Amide hydrolysis under acidic or basic conditions could yield the corresponding carboxylic acid.
Sulfonamide Functionalization
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Nucleophilic Substitution : The phenylsulfonyl group may react with nucleophiles (e.g., amines, hydrazines) to form substituted sulfonamides. For example, analogous compounds like 34 and 35 in underwent acylation or alkylation at the amine position.
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Reduction : Sulfonamides are resistant to reduction, but the butanamide chain could react with reducing agents (e.g., LiAlH₄) to form alcohols or amines.
Thiazole Ring Reactivity
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Substitution : The thiazole ring may undergo electrophilic substitution (e.g., nitration, bromination) at the 5-position.
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Coupling Reactions : Cross-coupling reactions (Suzuki, Heck) could install aryl or alkyl groups at the thiazole’s 2-position.
Multi-Component Reactions
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Condensation : The compound may participate in Schiff base formation or Claisen–Schmidt condensations with aldehydes/ketones, as observed in and .
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Cyclization : Reactions with diamines or thiourea could lead to fused heterocycles (e.g., pyrazines, thiazolidinones) .
Biological and Photophysical Relevance
While specific data for this compound is unavailable, analogous thiazole-sulfonamide hybrids exhibit:
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Antimicrobial Activity : Sulfonamides often inhibit dihydropteroate synthase in bacteria.
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Anticancer Potential : Thiazole derivatives (e.g., 31 in ) show cytotoxicity against cancer cell lines via enzyme inhibition (e.g., DNA gyrase).
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Fluorescence : Extended π-systems in naphthothiazole cores enable optical applications, as seen in .
Structural and Reactivity Comparisons
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C21H18N2O3S
- Molecular Weight : 410.5 g/mol
The structure features a naphtho[2,1-d]thiazole moiety linked to a butanamide group with a phenylsulfonyl substituent. This unique combination of functional groups contributes to its biological activity and potential therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that derivatives of naphtho[2,1-d]thiazole compounds exhibit significant antimicrobial activity. For instance, compounds related to N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of nitrogen-containing heterocycles enhances their antibacterial properties, suggesting that this compound could be developed into new antibacterial agents .
Anti-inflammatory Effects
The compound has potential applications in treating inflammatory conditions. Research indicates that thiazole derivatives can act as inhibitors of monoacylglycerol lipase, an enzyme involved in lipid metabolism and inflammation. This suggests that this compound may have a role in managing pain and inflammation .
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The extended π-conjugated system of the naphtho[2,1-d]thiazole structure may contribute to these properties by facilitating interactions with cellular targets involved in cancer progression .
Case Studies and Research Findings
Several studies have documented the effectiveness of related compounds in various biological assays:
These findings underscore the compound's potential across various therapeutic areas.
Mechanism of Action
The mechanism by which N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The naphthothiazole core can interact with various enzymes or receptors, potentially inhibiting or activating specific biological processes. The phenylsulfonyl and butanamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
N-(naphtho[2,1-d]thiazol-2-yl)acetamide: This compound shares the naphthothiazole core but has an acetamide group instead of the phenylsulfonyl and butanamide groups.
N-(naphtho[2,1-d]thiazol-2-yl)benzamide: Similar to the target compound but with a benzamide group.
N-(naphtho[2,1-d]thiazol-2-yl)-4-(methylsulfonyl)butanamide: This compound has a methylsulfonyl group instead of the phenylsulfonyl group.
Uniqueness
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is unique due to the combination of the naphthothiazole core with the phenylsulfonyl and butanamide groups. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Biological Activity
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (commonly referred to as NPTB) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of NPTB, summarizing key findings from various studies, including antimicrobial, antiviral, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 410.5 g/mol
- CAS Number : 899961-09-2
The compound features a naphthothiazole core combined with a phenylsulfonyl group and a butanamide moiety, contributing to its distinct chemical properties and biological interactions .
Antimicrobial Activity
NPTB has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.8 µM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.6 µM |
| Escherichia coli | Not specified |
| Pseudomonas aeruginosa | Not specified |
In vitro studies have shown that NPTB inhibits the growth of Gram-positive bacteria, particularly Staphylococcus species, making it a candidate for developing new antibacterial agents . Furthermore, it has demonstrated potential efficacy against Mycobacterium tuberculosis, with research indicating inhibition at low concentrations .
Antiviral Activity
NPTB's antiviral properties have also been explored. Preliminary studies suggest that it may exhibit activity against:
- Influenza A Virus
- Hepatitis C Virus
While these findings are promising, further research is necessary to fully elucidate the mechanisms of action and confirm these antiviral effects .
The biological activity of NPTB is believed to be mediated through interactions with specific molecular targets within cells. The naphthothiazole core can interact with various enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways. The phenylsulfonyl and butanamide groups may enhance the compound's binding affinity and stability, contributing to its overall efficacy .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the structure-activity relationship (SAR) of related compounds found that derivatives with thiomorpholine and piperazine groups exhibited potent antibacterial activity against Staphylococcus aureus and MRSA. These findings suggest that modifications to the NPTB structure could enhance its antimicrobial properties .
- Antifungal Activity : Related compounds have shown antifungal effects against pathogens such as Cryptococcus neoformans and Trichophyton mentagraphytes. This suggests potential for NPTB in treating fungal infections .
- In Vitro Studies : Various in vitro assays have confirmed the antibacterial and antifungal activities of NPTB, supporting its candidacy for further development as a therapeutic agent .
Q & A
Q. What are the key synthetic routes for N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as naphthothiazol-2-amine and 4-(phenylsulfonyl)butanoyl chloride. A critical step is the coupling reaction between these intermediates under controlled conditions (e.g., dimethylformamide as a solvent, 60–80°C, 12–24 hours). Catalysts like triethylamine or Hünig's base are often employed to facilitate amide bond formation . Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity, with aromatic protons in the naphthothiazole moiety appearing as multiplets at δ 7.2–8.5 ppm .
- Infrared (IR) Spectroscopy: Peaks at ~1670 cm (C=O stretch) and ~1350 cm (S=O stretch) validate the amide and sulfonyl groups .
- Mass Spectrometry (MS): High-resolution MS provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 465.59 for CHNOS) .
Q. What are the standard protocols for evaluating its solubility and stability?
- Solubility: Tested in DMSO (high solubility >50 mg/mL) and aqueous buffers (pH 2–9) with sonication. Low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .
- Stability: Assessed via HPLC under accelerated conditions (40°C, 75% humidity). Degradation products (e.g., sulfonic acid derivatives) are monitored over 14 days .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Key strategies include:
- Catalyst Screening: Copper(I) iodide or palladium catalysts improve coupling efficiency in thiazole ring formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate solubility, while microwave-assisted synthesis reduces reaction time by 50% .
- Purification: Gradient elution in flash chromatography (hexane:ethyl acetate 8:2 to 6:4) resolves byproducts like unreacted sulfonyl chlorides .
Q. How do structural modifications influence biological activity?
- Sulfonyl Group Replacement: Substituting phenylsulfonyl with 4-fluorophenylsulfonyl improves antimicrobial potency (e.g., Staphylococcus aureus MIC reduced from 25 µM to 10 µM) .
- Naphthothiazole Modifications: Adding electron-withdrawing groups (e.g., nitro) to the naphthothiazole ring enhances anticancer activity (IC <5 µM in MCF-7 cells) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC values or efficacy often arise from:
- Assay Conditions: Varying cell lines (e.g., HeLa vs. HepG2) or incubation times (24 vs. 48 hours) .
- Compound Purity: Impurities >5% (e.g., residual solvents) can skew results. Validate purity via HPLC before assays .
- Biological Replicates: Use triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
Q. What computational methods support mechanistic studies of this compound?
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding to targets like tyrosinase (PDB ID: 2Y9X) or β-tubulin (binding energy <−8 kcal/mol) .
- QSAR Modeling: Hammett constants (σ) of substituents correlate with logP and bioactivity, guiding rational design .
Key Considerations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
